molecular formula C10H18O3 B2918560 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid CAS No. 2248284-65-1

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid

Cat. No. B2918560
CAS RN: 2248284-65-1
M. Wt: 186.251
InChI Key: YOMAGPZYGJWXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as DMOA-PA and belongs to the family of oxolane carboxylic acids.

Mechanism of Action

The mechanism of action of DMOA-PA is not fully understood, but it is believed to be related to its ability to interact with specific cellular targets. DMOA-PA has been found to bind to certain proteins and enzymes in cells, affecting their activity and function. This interaction leads to the modulation of various cellular pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
DMOA-PA has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, increase insulin sensitivity in diabetic cells, and reduce inflammation in immune cells. These effects are believed to be related to the modulation of cellular pathways and the interaction with specific cellular targets.

Advantages and Limitations for Lab Experiments

DMOA-PA has several advantages for use in lab experiments. It is easy to synthesize, has a high yield and purity, and has shown promising results in various scientific fields. However, there are also limitations to its use. DMOA-PA can be expensive to synthesize in large quantities, and its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on DMOA-PA. One potential area of research is the development of DMOA-PA analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of DMOA-PA, which could lead to a better understanding of its biological effects. Additionally, further studies on the potential therapeutic applications of DMOA-PA in cancer, diabetes, and inflammation are needed to determine its clinical potential.
In conclusion, DMOA-PA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method is efficient, and it has shown promising results in various scientific fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of DMOA-PA involves the reaction of 2-methylpropene with oxalyl chloride and subsequent reaction with 2,2-dimethyloxolane. The yield of this reaction is high, and the purity of the resulting product is also high. The synthesis method has been optimized to produce DMOA-PA in large quantities for research purposes.

Scientific Research Applications

DMOA-PA has been extensively studied for its potential use in various scientific fields. It has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer research, DMOA-PA has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. In diabetes research, DMOA-PA has been found to increase insulin sensitivity and reduce blood glucose levels. Inflammation research has shown that DMOA-PA can reduce inflammation by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAGPZYGJWXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.